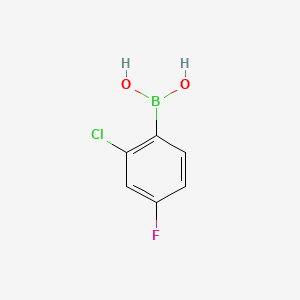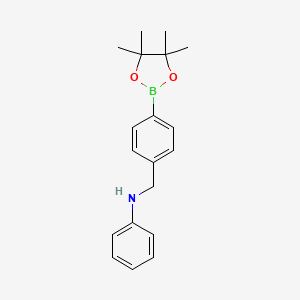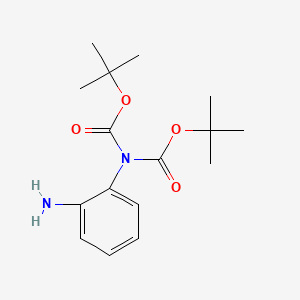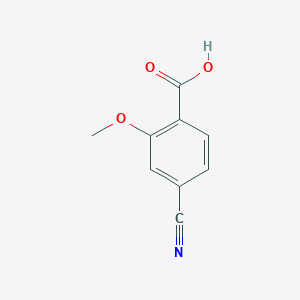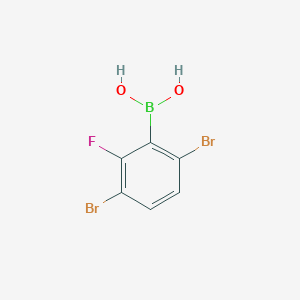
3,6-Dibromo-2-fluorophenylboronic acid
Übersicht
Beschreibung
3,6-Dibromo-2-fluorophenylboronic acid is a boronic acid derivative with the empirical formula C6H4BBr2FO2 . It has a molecular weight of 297.71 . This compound is widely used in the development and research of drugs for cancer, autoimmune diseases, inflammatory diseases, and other diseases .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-2-fluorophenylboronic acid can be represented by the SMILES string OB(O)c1c(Br)ccc(Br)c1F . The InChI representation is 1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dibromo-2-fluorophenylboronic acid include a molecular weight of 297.71 and a predicted boiling point of 373.0±52.0 °C . The compound is a solid .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds .
- Methods of Application : The SM coupling reaction involves the use of a palladium catalyst, a base, and an organoboron reagent (like “3,6-Dibromo-2-fluorophenylboronic acid”). The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
- Results or Outcomes : The SM coupling reaction is known for its mild and functional group tolerant reaction conditions, making it a popular choice for carbon-carbon bond formation .
Drug Development
- Scientific Field : Pharmaceutical Sciences
- Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” is used in the development and research of drugs for cancer, autoimmune diseases, inflammatory diseases, and other diseases .
- Methods of Application : The specific methods of application in drug development can vary widely depending on the specific disease target and the stage of drug development .
- Results or Outcomes : The outcomes of using “3,6-Dibromo-2-fluorophenylboronic acid” in drug development would depend on the specific drug and disease target .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The protodeboronation process involves a radical approach and is paired with a Matteson–CH2–homologation .
- Results or Outcomes : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field : Material Science
- Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
- Methods of Application : The synthesis involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes : The outcomes of this application would depend on the specific synthesis process and the properties of the resulting materials .
Synthesis of o-Phenylphenols
- Scientific Field : Organic Chemistry
- Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application : The synthesis involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes : The outcomes of this application would depend on the specific synthesis process and the properties of the resulting compounds .
Preparation of Phenylboronic Catechol Esters
- Scientific Field : Material Science
- Application Summary : “3,6-Dibromo-2-fluorophenylboronic acid” can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .
- Methods of Application : The preparation involves rhodium-catalyzed arylation .
- Results or Outcomes : The outcomes of this application would depend on the specific preparation process and the properties of the resulting materials .
Zukünftige Richtungen
As a boronic acid derivative, 3,6-Dibromo-2-fluorophenylboronic acid has potential applications in the synthesis of various pharmaceuticals and in the field of medicinal chemistry . Its use in the development and research of drugs for various diseases indicates potential future directions for this compound .
Eigenschaften
IUPAC Name |
(3,6-dibromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJKPUYTUFGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584634 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2-fluorophenylboronic acid | |
CAS RN |
870778-92-0 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



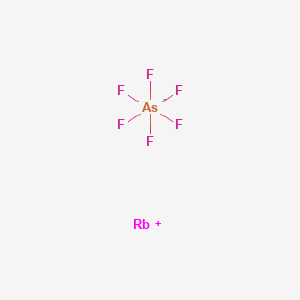

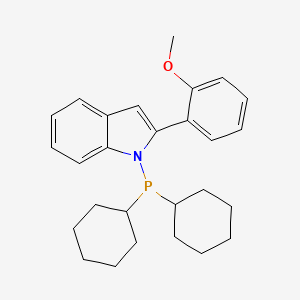

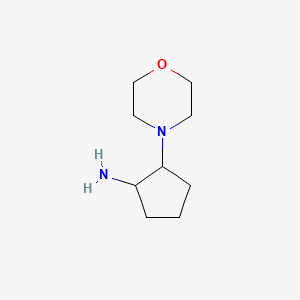
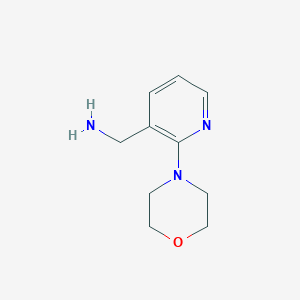
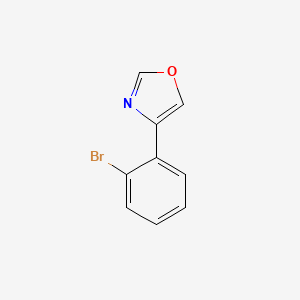
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)
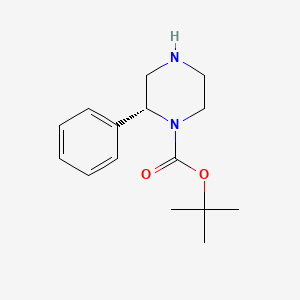
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)
